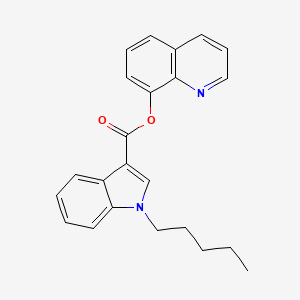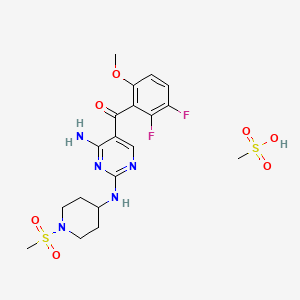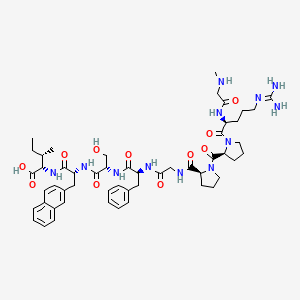
Rhosin (clorhidrato)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de Rhosin es un inhibidor potente y específico de la subfamilia RhoA de las GTPasas Rho. Se une específicamente a RhoA, inhibiendo la interacción entre RhoA y los factores de intercambio de nucleótidos de guanina (GEF), con una constante de disociación (Kd) de aproximadamente 0.4 µM . Este compuesto no interactúa con otras GTPasas como Cdc42 o Rac1 . El clorhidrato de Rhosin ha mostrado promesa en diversas aplicaciones de investigación científica, particularmente en los campos de la biología del cáncer y la función plaquetaria .
Aplicaciones Científicas De Investigación
El clorhidrato de Rhosin tiene una amplia gama de aplicaciones de investigación científica:
Biología del cáncer: Se ha demostrado que inhibe la migración e invasión de células cancerosas, particularmente en cáncer de mama y melanoma.
Función plaquetaria: El clorhidrato de Rhosin inhibe la activación y agregación de plaquetas, lo que lo convierte en un posible candidato para el desarrollo de nuevas terapias antiplaquetarias.
Resiliencia al estrés: Se ha demostrado que el clorhidrato de Rhosin promueve la resiliencia al estrés al mejorar la plasticidad de las neuronas receptoras de dopamina y reducir la hiperexcitabilidad.
Mecanismo De Acción
El clorhidrato de Rhosin ejerce sus efectos al unirse específicamente a RhoA e inhibir su interacción con los GEF . Esta inhibición evita la activación de RhoA, que es esencial para diversos procesos celulares como la organización del citoesqueleto, la migración celular y la progresión del ciclo celular . Al bloquear la activación de RhoA, el clorhidrato de Rhosin interrumpe las vías de señalización descendentes, lo que lleva a una reducción de la migración celular, la invasión y la agregación plaquetaria .
Safety and Hazards
Direcciones Futuras
The future directions of Rhosin hydrochloride research are promising. A study identified a new generation of small-molecule RhoA inhibitors, including an enantiomer capable of broadly and reversibly modulating platelet activity . This suggests that Rhosin hydrochloride and its analogs could be potential therapeutic agents for conditions related to platelet activity .
Análisis Bioquímico
Biochemical Properties
Rhosin (hydrochloride) plays a significant role in biochemical reactions. It inhibits RhoA activity, a small GTPase implicated in multiple platelet signaling pathways . Rhosin (hydrochloride) interacts with RhoA directly, binding with micromolar affinity at a surface groove essential for GEF recognition . This interaction blocks GEF-mediated GTP loading to RhoA .
Cellular Effects
Rhosin (hydrochloride) has profound effects on various types of cells and cellular processes. In MCF-7 breast cancer cells, Rhosin (hydrochloride) selectively reduces the number and size of mammospheres . It also inhibits platelet spreading on fibrinogen and thrombin-induced platelet aggregation .
Molecular Mechanism
Rhosin (hydrochloride) exerts its effects at the molecular level through several mechanisms. It binds to RhoA directly, blocking GEF-mediated GTP loading to RhoA . This inhibition mimics the effects of RhoA gene targeting . It also suppresses RhoA-GTP formation and downstream phosphorylation of myosin light chain (p-MLC) signaling in platelets .
Temporal Effects in Laboratory Settings
Its inhibitory effect on RhoA activation and platelet aggregation has been demonstrated .
Metabolic Pathways
Rhosin (hydrochloride) is involved in the RhoA signaling pathway. It inhibits the activity of RhoA, a small GTPase, thereby affecting the downstream signaling pathways .
Subcellular Localization
The subcellular localization of Rhosin (hydrochloride) is not well defined. Given its role as a RhoA inhibitor, it is likely to be found in locations where RhoA is active .
Métodos De Preparación
La síntesis del clorhidrato de Rhosin implica la unión de un grupo quinolina a la hidrazina en la posición 4, con sustituyentes de halógeno en la posición 7 u 8 . La ruta sintética generalmente incluye los siguientes pasos:
Formación del núcleo de quinolina: Esto implica la ciclización de precursores apropiados bajo condiciones ácidas o básicas.
Unión de hidrazina: El grupo hidrazina se introduce a través de una reacción de sustitución nucleofílica.
Halogenación: Se agregan sustituyentes de halógeno al núcleo de quinolina utilizando agentes halogenantes como N-bromosuccinimida (NBS) o N-clorosuccinimida (NCS).
Análisis De Reacciones Químicas
El clorhidrato de Rhosin experimenta varios tipos de reacciones químicas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en las posiciones halogenadas del anillo de quinolina.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como dimetilsulfóxido (DMSO) o acetonitrilo, y temperaturas de reacción que van desde la temperatura ambiente hasta las condiciones de reflujo. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Comparación Con Compuestos Similares
El clorhidrato de Rhosin es único en su especificidad para RhoA y su capacidad para inhibir la interacción RhoA-GEF sin afectar otras GTPasas como Cdc42 o Rac1 . Compuestos similares incluyen:
Y-27632: Un inhibidor bien conocido de la quinasa asociada a la proteína Rho (ROCK) que afecta la señalización descendente de RhoA pero carece de la especificidad del clorhidrato de Rhosin.
Fasudil: Otro inhibidor de ROCK utilizado en entornos clínicos, pero también carece de la especificidad para RhoA.
El clorhidrato de Rhosin destaca por su alta especificidad y efectos inhibidores reversibles, lo que lo convierte en una herramienta valiosa en la investigación científica y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O.ClH/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18;/h1-9,11-12,16,24H,10,21H2,(H,26,27);1H/b25-11+;/t16-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRGBDFQSLZYLF-GRYLRVQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N/N=C/C3=CC4=NC=CN=C4C=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of Rhosin hydrochloride in inhibiting glioblastoma cell migration?
A1: While the provided research papers [, ] don't delve into the specific molecular mechanisms of Rhosin hydrochloride, they highlight its impact on cellular processes related to migration. The studies show that Rhosin hydrochloride, potentially by interfering with specific signaling pathways, affects the organization of the cell's cytoskeleton. This is evidenced by observed changes in focal adhesion dynamics and actin localization within treated cells []. These structural changes likely hinder the cell's ability to move and invade surrounding tissues.
Q2: Why is combining Rhosin hydrochloride with CCG-1423 considered a promising strategy for targeting Glioblastoma Multiforme (GBM)?
A2: The research indicates that GBM cells can adapt to single-drug treatments by switching between mesenchymal and amoeboid migration mechanisms []. Combining Rhosin hydrochloride with CCG-1423, which targets a different signaling pathway involved in cell migration, demonstrated significantly enhanced efficacy compared to single-drug treatments [, ]. This suggests a synergistic effect achieved by simultaneously disrupting multiple migratory pathways, potentially overcoming the limitations of single-drug resistance in GBM.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B610391.png)









![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)

![N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B610410.png)
